molecular formula C20H23N3O2 B10982734 1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-4-(1H-pyrrol-1-YL)-1-butanone

1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-4-(1H-pyrrol-1-YL)-1-butanone

Cat. No.: B10982734
M. Wt: 337.4 g/mol
InChI Key: GZVLKYJWHBYCLM-UHFFFAOYSA-N
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Description

1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-4-(1H-pyrrol-1-YL)-1-butanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxy group, a tetrahydropyridoindole core, and a pyrrole moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-4-(1H-pyrrol-1-YL)-1-butanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyridoindole core, followed by the introduction of the methoxy group and the pyrrole moiety. Common reagents used in these reactions include methoxybenzene, pyrrole, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-4-(1H-pyrrol-1-YL)-1-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group and pyrrole moiety can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-4-(1H-pyrrol-1-YL)-1-butanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-4-(1H-pyrrol-1-YL)-1-butanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-4-(1H-pyrrol-1-YL)-1-propanone: Similar structure with a shorter carbon chain.

    1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-4-(1H-pyrrol-1-YL)-1-pentanone: Similar structure with a longer carbon chain.

Uniqueness

1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-4-(1H-pyrrol-1-YL)-1-butanone is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-pyrrol-1-ylbutan-1-one

InChI

InChI=1S/C20H23N3O2/c1-25-15-6-7-18-16(13-15)17-14-23(12-8-19(17)21-18)20(24)5-4-11-22-9-2-3-10-22/h2-3,6-7,9-10,13,21H,4-5,8,11-12,14H2,1H3

InChI Key

GZVLKYJWHBYCLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCCN4C=CC=C4

Origin of Product

United States

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